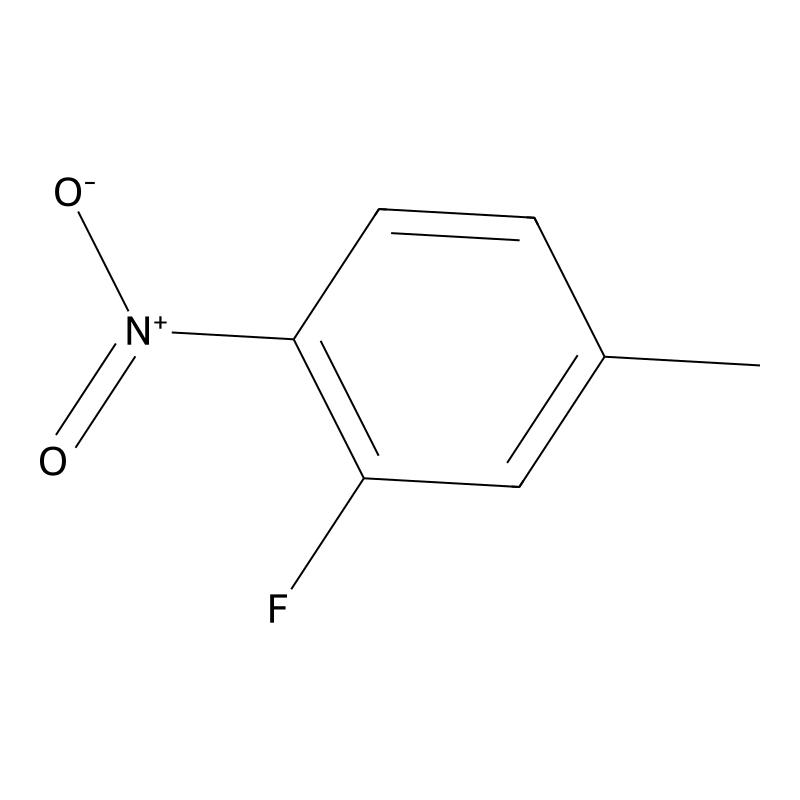

3-Fluoro-4-nitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Fluoro-4-nitrotoluene (CAS 446-34-4) is a strongly activated fluorinated nitroaromatic intermediate utilized extensively in pharmaceutical and agrochemical manufacturing[1]. Characterized by the strategic ortho-positioning of a fluorine atom relative to a strongly electron-withdrawing nitro group, the compound serves as a highly reactive precursor for nucleophilic aromatic substitution (SNAr) reactions. Its primary industrial value lies in its ability to efficiently form complex C-N, C-O, and C-S bonds under mild basic conditions, making it a targeted procurement choice over non-fluorinated or differently substituted analogs for large-scale active pharmaceutical ingredient (API) synthesis and macrocyclization workflows [1].

Research Fit

Substituting 3-fluoro-4-nitrotoluene with generic alternatives like 3-chloro-4-nitrotoluene or the isomeric 2-fluoro-4-nitrotoluene severely compromises synthetic efficiency and drives up manufacturing costs [1]. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex; the extreme electronegativity of fluorine stabilizes this intermediate far better than chlorine, resulting in reaction rates that are often orders of magnitude faster for the fluoro-analog. Furthermore, positional isomers such as 2-fluoro-4-nitrotoluene place the fluorine atom meta to the nitro group, completely removing the electronic activation required for SNAr [1]. Consequently, using these related substitutes leads to stalled reactions, the requirement for harsh conditions (e.g., elevated temperatures or transition-metal catalysts), and unacceptable yields in complex syntheses.

Substitution Risk

SNAr Reaction Kinetics: Fluorine vs. Chlorine Leaving Group Superiority

In nucleophilic aromatic substitution (SNAr) of nitrotoluene derivatives, the choice of halogen dictates the reaction rate. Due to the superior inductive stabilization of the rate-determining Meisenheimer complex by fluorine, 3-fluoro-4-nitrotoluene exhibits drastically accelerated kinetics compared to its chloro-analog [1]. Kinetic studies on analogous activated nitroaromatics demonstrate that fluoro-derivatives react orders of magnitude faster than chloro-derivatives under identical basic conditions, allowing for lower reaction temperatures and shorter batch cycle times [1].

| Evidence Dimension | Relative SNAr Reaction Rate |

| Target Compound Data | Rapid substitution at moderate temperatures (e.g., 75 °C) |

| Comparator Or Baseline | 3-Chloro-4-nitrotoluene (Sluggish substitution, requires harsh heating or catalysts) |

| Quantified Difference | Fluoro-derivatives react up to 100x–1000x faster than chloro-derivatives in SNAr |

| Conditions | Nucleophilic attack under basic conditions in polar aprotic solvents |

Procuring the fluoro-analog eliminates the need for extreme heating or transition-metal catalysts, directly reducing energy costs and batch times in industrial synthesis.

Positional Activation: Ortho- vs. Meta-Fluorine Reactivity

The regiochemistry of the fluorine atom relative to the nitro group is the absolute determinant of SNAr viability. In 3-fluoro-4-nitrotoluene, the fluorine is positioned ortho to the nitro group, maximizing resonance and inductive activation [1]. In contrast, the isomer 2-fluoro-4-nitrotoluene places the fluorine meta to the nitro group, leaving it electronically isolated. As a result, the meta-fluoro isomer is functionally inert to standard SNAr conditions, requiring entirely different, more costly cross-coupling strategies to achieve similar functionalization [1].

| Evidence Dimension | SNAr Activation State |

| Target Compound Data | 3-Fluoro-4-nitrotoluene (Ortho-F, highly activated for SNAr) |

| Comparator Or Baseline | 2-Fluoro-4-nitrotoluene (Meta-F, unactivated) |

| Quantified Difference | Binary reactivity difference (efficient SNAr vs. no SNAr reaction) |

| Conditions | Standard nucleophilic substitution without transition metal catalysts |

Buyers must specify the 3-fluoro-4-nitro isomer to ensure compatibility with standard SNAr workflows, as the 2-fluoro isomer cannot act as a drop-in substitute.

Large-Scale Manufacturability: High-Yield Triazole Coupling

3-Fluoro-4-nitrotoluene has been quantitatively proven as a highly efficient precursor in kilogram-scale pharmaceutical synthesis. In the synthesis of orexin receptor antagonist fragments, reacting 1.367 kg of 3-fluoro-4-nitrotoluene with a triazole derivative in the presence of potassium carbonate yielded the desired N-arylated product efficiently [1]. The high reactivity of the ortho-fluoro group allows the reaction to proceed smoothly at 75 °C, avoiding the need for complex ligands or palladium catalysts that would be required if an unactivated or chloro-analog were used [1].

| Evidence Dimension | Process Scale and Yield |

| Target Compound Data | 1.367 kg scale, high conversion at 75 °C |

| Comparator Or Baseline | Unactivated or chloro-analogs (Require >100 °C or Pd/Cu catalysts) |

| Quantified Difference | Enables catalyst-free, kilogram-scale N-arylation at moderate temperatures |

| Conditions | K2CO3, DMF, 75 °C, 15 hours |

Demonstrates that this specific compound is validated for robust, catalyst-free, multi-kilogram industrial scale-up.

Catalyst-Free N-Arylation in API Manufacturing

3-Fluoro-4-nitrotoluene is a targeted starting material for synthesizing complex N-aryl heterocycles, such as triazole-containing pharmaceutical intermediates [1]. Because the ortho-fluorine is highly activated, manufacturers can perform N-arylation using simple bases like potassium carbonate at moderate temperatures (e.g., 75 °C), completely eliminating the need for expensive palladium or copper catalysts and their associated heavy-metal remediation steps[1].

Peptide Macrocyclization via SNAr

In advanced medicinal chemistry, this compound is utilized to synthesize unnatural amino acid building blocks (e.g., fluorinated phenylalanine derivatives) designed for late-stage peptide macrocyclization[2]. The high SNAr reactivity of the fluorine atom allows for efficient intramolecular cyclization under mild basic conditions, a critical requirement when handling sensitive peptide sequences that would degrade under harsher coupling conditions [2].

Synthesis of Substituted Anilines via Sequential Reduction

Following the successful nucleophilic displacement of the fluorine atom, the robust nitro group of 3-fluoro-4-nitrotoluene can be quantitatively reduced to an amine [3]. This two-step sequence (SNAr followed by reduction) makes it an indispensable procurement choice for generating highly functionalized, sterically hindered anilines used in agrochemical and dye manufacturing, where starting from a pre-formed aniline would lead to incompatible regioselectivity[3].

Application Fit Matrix

References

- [1] Fleischer, T., et al. 'Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids.' Organic Process Research & Development, 2019, 23(2), 241-249.

- [2] Schweitzer, A., et al. 'Macrocyclic Oxindole Peptide Epoxyketones A Comparative Study of Macrocyclic Inhibitors of the 20S Proteasome.' ACS Medicinal Chemistry Letters, 2024.

- [3] Makosza, M. 'Nucleophilic substitution in nitroarenes: a general corrected mechanism.' ChemTexts 5, 10 (2019).

XLogP3

Melting Point

GHS Hazard Statements

H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types